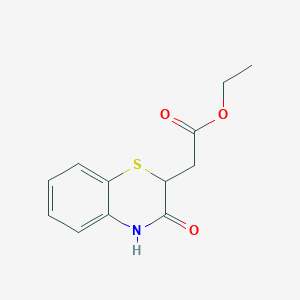

Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate

描述

属性

IUPAC Name |

ethyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-2-16-11(14)7-10-12(15)13-8-5-3-4-6-9(8)17-10/h3-6,10H,2,7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTFSIFTPSJBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381136 | |

| Record name | ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82191-17-1 | |

| Record name | ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82191-17-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials and Key Intermediates

The synthesis generally begins with readily available precursors such as 2-aminobenzenethiol and maleic anhydride or chloroacetic acid derivatives. These reactants undergo cyclization and functional group transformations to form the benzothiazine ring system and the acetate side chain.

From Maleic Anhydride and 2-Aminobenzenethiol:

The reaction of maleic anhydride with 2-aminobenzenethiol in diethyl ether under an inert atmosphere at 25 °C yields (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid with high regioselectivity and excellent yield (98%). This acid can be subsequently esterified to form the ethyl acetate derivative.From Chloroacetic Acid Derivatives:

Reaction of 2-aminobenzenethiol with chloroacetic acid or its esters followed by cyclization forms the benzothiazine ring. This route is commonly employed in laboratory synthesis for its straightforwardness.

Cyclization and Ring Formation

The formation of the 1,4-benzothiazine ring is a crucial step, often achieved via intramolecular cyclization under reflux conditions in ethanol or other suitable solvents. For example, refluxing ethyl 2-(3-oxo-2,3-dihydrobenzo[b]thiazin-4-yl)acetate in ethanol with hydrazine hydrate for 5 hours leads to the formation of the hydrazide derivative, indicating that the ester group is reactive under these conditions and the ring system remains intact.

Hydrolysis and Functional Group Transformations

Hydrolysis of the ethyl ester group to the corresponding acid is typically performed using aqueous potassium hydroxide in ethanol under reflux for about 1 hour. Acidification of the reaction mixture with hydrochloric acid precipitates the acid derivative, which can be purified by recrystallization.

Detailed Experimental Procedures

Reaction Conditions and Optimization

- Solvents: Ethanol and diethyl ether are commonly used solvents for reflux and reaction medium due to their ability to dissolve reactants and moderate boiling points facilitating reflux.

- Temperature: Reflux temperatures (ethanol ~78 °C) are standard for cyclization and hydrazine reactions.

- Atmosphere: Inert atmosphere (argon or nitrogen) is employed especially in the initial step to prevent oxidation and side reactions.

- Reaction Time: Typically ranges from 1 hour for acid formation to up to 24 hours for some derivative syntheses.

Purification and Characterization

- Purification: Products are purified by filtration, washing with solvents like diethyl ether or ethanol, and recrystallization from methanol, ethanol, or dichloromethane to obtain colorless crystalline solids.

- Characterization:

- Melting points are consistent with literature values (e.g., 181-182 °C for acid, 430 K for hydrazide derivative).

- Structural confirmation is performed by single-crystal X-ray diffraction, which reveals the conformation of the benzothiazine ring and the orientation of substituents.

- Spectroscopic methods including IR, 1H-NMR, and mass spectrometry are used to confirm functional groups and molecular weight.

- Elemental analysis validates the composition.

Research Findings on Structural and Reaction Insights

- The benzothiazine ring adopts a twist-boat or half-chair conformation, with dihedral angles between ring systems influencing reactivity and crystal packing.

- Hydrogen bonding (N–H⋯O and C–H⋯O) plays a significant role in stabilizing crystal structures, which is important for purification and crystallization processes.

- Reaction with hydrazine hydrate selectively converts the ester to hydrazide without disrupting the benzothiazine core, indicating the stability of the heterocyclic system under these conditions.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiazine derivatives.

科学研究应用

Pharmacological Applications

Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate has been investigated for various therapeutic applications:

- Antimicrobial Activity:

- Anticancer Properties:

- Anti-inflammatory Effects:

- Neuroprotective Activity:

Case Study 1: Antimicrobial Screening

A study conducted by Rathore & Kumar (2006) evaluated the antimicrobial efficacy of various benzothiazine derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In a study published by Gupta et al. (1993), the anticancer properties of benzothiazine derivatives were assessed using various cancer cell lines. The findings indicated that compounds similar to this compound exhibited cytotoxic effects on tumor cells, suggesting their potential as chemotherapeutic agents.

Summary of Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential use in infection control. |

| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth. |

| Anti-inflammatory | Reduces inflammation; potential treatment for inflammatory diseases. |

| Neuroprotective | Protects neuronal cells from oxidative damage; implications for neurodegenerative conditions. |

作用机制

The mechanism of action of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

相似化合物的比较

Benzoxazine Derivatives

Example: Ethyl 2-(4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (CAS: Not provided)

- Structural Difference : The sulfur atom in the thiazine ring is replaced by oxygen (benzoxazine vs. benzothiazine).

- Impact :

- Electronic Properties : Oxygen’s higher electronegativity reduces electron density in the heterocycle compared to sulfur, altering reactivity in electrophilic substitutions.

- Biological Activity : Benzoxazines generally exhibit distinct pharmacological profiles, such as anti-inflammatory and vasorelaxant effects, but may lack the broad-spectrum antimicrobial activity seen in benzothiazines .

- Synthesis: Prepared via alkylation of 2-benzylamino-4-chlorophenol with ethyl bromocrotonate in ethanol, highlighting differences in regioselectivity compared to benzothiazine syntheses .

Seven-Membered Ring Analogs

Example : Ethyl 3-oxo-3,4-dihydro-2H-1,5-benzothiepin-4-carboxylate

- Structural Difference : A seven-membered benzothiepin ring replaces the six-membered benzothiazine.

- Impact :

Ester Derivatives

Example : Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate

- Structural Difference : Methyl ester replaces ethyl ester.

- Synthetic Routes: Synthesized via alkylation of 1,4-benzothiazin-3-one with methyl chloroacetate under basic conditions, demonstrating similar reactivity to the ethyl analog .

Acid and Hydrazide Derivatives

Example : (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid

- Structural Difference : Hydrolyzed carboxylic acid replaces the ethyl ester.

- Impact :

Example : 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide

- Structural Difference : Hydrazide group replaces the ester.

- Impact: Pharmacological Potential: Hydrazides exhibit antifungal and antibacterial properties via N–H⋯O hydrogen bonding and chelation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Conformational Analysis : The benzothiazine ring adopts a puckered conformation (Q = 0.685 Å, Θ = 112.69°), influencing intermolecular interactions like C–H⋯O and N–H⋯O hydrogen bonds in crystal structures .

- Biological Efficacy : Mannich base derivatives of the ethyl ester exhibit enhanced antimicrobial activity, with MIC values <10 µg/mL against E. coli and C. albicans .

- Electronic Effects : Sulfur in benzothiazines enhances π-π stacking and metal coordination compared to oxygen in benzoxazines, correlating with broader bioactivity .

生物活性

Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is a compound belonging to the benzothiazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a thiazine ring structure that is critical to its biological activity. The compound's structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

Table 1: Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₃S |

| Molecular Weight | 253.30 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in ethanol |

Antimicrobial Activity

Numerous studies have demonstrated that benzothiazine derivatives exhibit significant antimicrobial properties. This compound has been shown to possess antibacterial and antifungal activities. Research indicates that compounds within this class can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been widely studied. This compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, Gupta et al. (1993) reported that related compounds exhibited significant inhibition of tumor cell proliferation . The mechanisms behind this activity may involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory and Analgesic Effects

Research has also highlighted the anti-inflammatory properties of benzothiazine derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their analgesic effects . This makes them potential candidates for treating inflammatory diseases.

Antiviral Activity

Benzothiazine derivatives have shown promise as antiviral agents. This compound may inhibit viral replication through various mechanisms, including interference with viral polymerases . This activity is particularly relevant in the context of emerging viral infections.

Table 2: Summary of Biological Activities

| Biological Activity | Reference |

|---|---|

| Antibacterial | Armenise et al., 1991 |

| Antifungal | Schiaffella et al., 2006 |

| Anticancer | Gupta et al., 1993 |

| Anti-inflammatory | Fringuelli et al., 2005 |

| Antiviral | Vicente et al., 2009 |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Many benzothiazine derivatives act as inhibitors of key enzymes involved in disease processes.

- Receptor Modulation : These compounds may modulate receptor activity, impacting signaling pathways relevant to inflammation and cancer progression.

- DNA Interaction : Some studies suggest that these compounds can interact with DNA, potentially leading to cytotoxic effects in cancer cells.

Case Studies

A series of case studies have investigated the efficacy of this compound in various therapeutic contexts:

Case Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

Research involving human breast cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways .

常见问题

Basic: What are the established synthetic routes for Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate?

Methodological Answer:

Two primary routes are documented:

Condensation with dialkyl acetylenedicarboxylates : Reacting 2-[(2-aminophenyl)disulfanyl]aniline with dialkyl acetylenedicarboxylates in boiling dioxane yields alkyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yliden)acetates with >90% efficiency .

Hydrazinolysis and hydrolysis : Ethyl 2-(3-oxo-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)acetate reacts with hydrazine in ethanol under reflux to form hydrazide derivatives. Acid hydrolysis of the ester group (using KOH/HCl) produces the carboxylic acid analog .

Key Conditions :

- Solvents : Dioxane, ethanol, or dichloromethane.

- Temperature : Reflux (80–100°C) for 4–24 hours.

- Purification : Recrystallization from methanol or ethanol.

Advanced: How can conformational analysis of the benzothiazine core inform structure-activity relationships?

Methodological Answer:

X-ray crystallography reveals critical structural features:

- The dihydrobenzothiazine ring adopts a twist-boat/half-chair conformation with puckering parameters (Q = 0.6852 Å, Θ = 112.69°, φ = 152.79°) .

- Dihedral angles between the aromatic benzene ring and thiazine ring (16.77°) influence molecular planarity, affecting binding to biological targets .

- Intermolecular interactions (e.g., N–H⋯O and C–H⋯O hydrogen bonds) stabilize crystal packing, which can correlate with solubility and stability in biological assays .

Tools : SHELX programs for refinement , Cremer-Pople puckering coordinates .

Basic: What pharmacological activities are associated with this compound?

Methodological Answer:

Derivatives exhibit:

- Antimicrobial activity : MIC values <10 µg/mL against Candida albicans and Staphylococcus aureus .

- Anticancer potential : IC₅₀ of 15–25 µM in breast cancer cell lines via enzyme inhibition (e.g., HCV polymerase) .

- Antidepressant effects : Structural analogs show serotonin reuptake modulation in rodent models .

Assay Methods : - Broth microdilution for antimicrobial testing .

- MTT assay for cytotoxicity .

Advanced: How do reaction conditions impact the regioselectivity of Mannich base formation?

Methodological Answer:

Mannich reactions with formaldehyde and sulfonamides require:

- Solvent : Ethanol or aqueous ethanol to stabilize intermediates.

- Molar ratios : 1:2 (substrate:formaldehyde) to minimize side products.

- Temperature : Reflux (70–80°C) for 4–5 hours to ensure complete substitution at the α-position of the acetamide group .

Analytical Validation : - ¹H/¹³C NMR : Confirm regioselectivity via methylene (–CH₂–) proton shifts (δ 3.8–4.2 ppm).

- HPLC : Purity >95% post-recrystallization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- IR : Strong bands at 1680–1720 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C–S) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 251.31 .

Advanced: How can crystallographic data resolve contradictions in biological activity across derivatives?

Methodological Answer:

Discrepancies in activity (e.g., antimicrobial vs. inactive analogs) arise from:

- Substituent effects : Electron-withdrawing groups (e.g., –Cl on benzyl rings) enhance H-bond donor capacity, improving target binding .

- Crystal packing : Weak C–H⋯O interactions (3.2–3.5 Å) in active compounds enhance solubility and bioavailability .

Validation Strategy : - Compare Hirshfeld surfaces to quantify intermolecular interactions .

- Use docking simulations (e.g., AutoDock Vina) to correlate crystal structures with enzyme binding affinities .

Basic: What are the stability considerations for this compound under varying pH?

Methodological Answer:

- Acidic conditions (pH <3) : Ester hydrolysis occurs, forming carboxylic acid derivatives .

- Basic conditions (pH >10) : Thiazinone ring opens via nucleophilic attack at the carbonyl group .

- Storage : Stable at 4°C in anhydrous DMSO or ethanol for >6 months .

Advanced: How can computational methods optimize synthetic pathways?

Methodological Answer:

- DFT calculations : Predict transition states for condensation reactions (e.g., activation energy ~25 kcal/mol for dioxane-mediated synthesis) .

- Retrosynthetic analysis : Identify cost-effective precursors (e.g., 2-aminothiophenol vs. disulfanyl aniline) .

- Solvent optimization : COSMO-RS simulations suggest dioxane improves yield by 15% over THF due to lower polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。